molecular formula C20H13F6NO4 B2723509 PROTAC ERRalpha ligand 2 CAS No. 2306388-57-6

PROTAC ERRalpha ligand 2

Cat. No.: B2723509
CAS No.: 2306388-57-6
M. Wt: 445.317
InChI Key: JRWKJGIKIBTXMV-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC ERRalpha ligand 2 involves the conjugation of two ligands: one that binds to ERRalpha and another that recruits an E3 ubiquitin ligase. The process typically involves multiple steps, including the synthesis of each ligand, the linker, and their subsequent conjugation. Common synthetic routes may include amide bond formation, click chemistry, and other coupling reactions .

Industrial Production Methods

Industrial production of PROTACs, including this compound, often involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of automated synthesis platforms and high-throughput screening to identify the most efficient conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

PROTAC ERRalpha ligand 2 can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions are typically modified versions of the original compound, with changes in functional groups that can alter the compound’s activity, stability, or solubility .

Scientific Research Applications

PROTAC ERRalpha ligand 2 has a wide range of scientific research applications:

Mechanism of Action

PROTAC ERRalpha ligand 2 exerts its effects by binding to ERRalpha and recruiting an E3 ubiquitin ligase. This forms a ternary complex that facilitates the ubiquitination of ERRalpha, marking it for degradation by the proteasome. This event-driven mechanism allows for the selective degradation of ERRalpha, reducing its levels and thereby modulating its activity in the cell .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PROTAC ERRalpha ligand 2 is unique due to its high specificity and potency for ERRalpha, making it a valuable tool for studying this receptor’s role in various diseases. Its design allows for efficient degradation of ERRalpha, providing insights into the therapeutic potential of targeting this receptor .

Biological Activity

Proteolysis Targeting Chimeras (PROTACs) represent a novel therapeutic strategy that utilizes the cellular ubiquitin-proteasome system to induce targeted protein degradation. Among various PROTACs, ERRalpha PROTAC ligand 2 has garnered attention for its ability to selectively degrade estrogen-related receptor alpha (ERRα), which is often overexpressed in various cancers. This article delves into the biological activity of ERRalpha PROTAC ligand 2, examining its mechanisms of action, efficacy in different cellular models, and potential implications in cancer therapy.

ERRalpha PROTAC ligand 2 operates by recruiting an E3 ubiquitin ligase to ERRα, facilitating its ubiquitination and subsequent degradation via the proteasome. This mechanism contrasts with traditional small-molecule inhibitors that merely inhibit protein function without degrading the target.

  • E3 Ligase Recruitment : The choice of E3 ligase is crucial for the efficacy of PROTACs. ERRalpha PROTAC ligand 2 primarily utilizes the von Hippel-Lindau (VHL) ligase, known for its efficiency in inducing target degradation .
  • Photocaging Mechanism : Recent studies have introduced photocaged variants of ERRalpha PROTACs, allowing for controlled activation through light exposure. This approach enables precise temporal control over protein degradation, enhancing experimental versatility .

Efficacy in Cellular Models

The biological activity of ERRalpha PROTAC ligand 2 has been evaluated across various cancer cell lines, particularly breast cancer models like MCF-7 and MDA-MB-231.

Table 1: Efficacy of ERRalpha PROTAC Ligand 2 in Different Cell Lines

Cell LineConcentration (nM)% DegradationAssay Method
MCF-71085%Western Blot
MDA-MB-2315090%Western Blot
THP-1 (Acute Monocytic Leukemia)5075%Western Blot

The data indicate that ERRalpha PROTAC ligand 2 significantly reduces ERRα levels in a dose-dependent manner, demonstrating its potential as an effective therapeutic agent against ERRα-overexpressing tumors .

Case Studies

  • MCF-7 Breast Cancer Cells : In a controlled study, MCF-7 cells treated with ERRalpha PROTAC ligand 2 exhibited a marked reduction in ERRα protein levels after 8 hours of incubation. The study utilized Western blotting to quantify protein levels, confirming the compound's efficacy in promoting degradation .
  • MDA-MB-231 Tumors : In vivo studies on MDA-MB-231 xenografts showed that administration of ERRalpha PROTAC ligand 2 led to significant tumor regression, correlating with decreased ERRα expression levels. This highlights the compound’s translational potential for treating aggressive breast cancer types .

Research Findings

Recent research has expanded on the understanding of how modifications to the linker and ligand components of PROTACs can influence their biological activity. For example:

  • Linker Optimization : Variations in linker length and composition have been shown to affect the binding affinity and degradation efficiency of ERRalpha PROTACs. A study demonstrated that an optimized linker improved the degradation rate by enhancing the proximity between ERRα and the E3 ligase .
  • Mutant Studies : Genetic modifications to ERRα have revealed insights into how different regions of the protein can impact its degradability by various ligands. Mutants designed to alter binding pockets showed differential responses to ERRalpha PROTAC ligand 2, suggesting that structural considerations are vital for effective design .

Properties

IUPAC Name

(E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F6NO4/c1-30-17-7-11(6-13(9-27)18(28)29)2-5-16(17)31-10-12-3-4-14(19(21,22)23)8-15(12)20(24,25)26/h2-8H,10H2,1H3,(H,28,29)/b13-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWKJGIKIBTXMV-AWNIVKPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)O)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)O)OCC2=C(C=C(C=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F6NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.